5beta-Dihydrocortisol 21-Acetate
Overview
Description
5beta-Dihydrocortisol 21-Acetate: is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is characterized by its molecular formula C23H34O6 and a molecular weight of 406.51 g/mol . It is primarily used in biochemical research, particularly in studies related to steroid metabolism and hormone regulation.
Mechanism of Action
Target of Action
5beta-Dihydrocortisol 21-Acetate is a metabolite of cortisol, a glucocorticoid hormone produced in the adrenal cortex . It is a potential mineralocorticoid , which means it may have an affinity for the mineralocorticoid receptors in the body. These receptors are primarily found in the kidneys and play a crucial role in maintaining electrolyte balance and blood pressure .
Mode of Action
As a potential mineralocorticoid, this compound may bind to mineralocorticoid receptors, similar to cortisol This binding can lead to the activation of these receptors, which in turn can regulate the transcription of specific genes
Biochemical Pathways
Given its potential role as a mineralocorticoid, it may be involved in the regulation of electrolyte and water balance in the body . This could potentially affect pathways related to sodium and potassium homeostasis, among others.
Result of Action
This compound has been shown to potentiate glucocorticoid activity in raising the intraocular pressure . It has also been found to induce apoptosis in breast cancer cells
Biochemical Analysis
Cellular Effects
It is known that cortisol, the parent compound of 5beta-Dihydrocortisol 21-Acetate, influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that cortisol, the parent compound, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Dihydrocortisol 21-Acetate typically involves the acetylation of 5beta-Dihydrocortisol. The process begins with the reduction of cortisol to 5beta-Dihydrocortisol, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acetylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5beta-Dihydrocortisol 21-Acetate can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced back to its parent compound, 5beta-Dihydrocortisol.
Substitution: Acetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized metabolites of this compound.
Reduction: 5beta-Dihydrocortisol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5beta-Dihydrocortisol 21-Acetate is used in studies related to steroid chemistry, particularly in understanding the metabolic pathways of corticosteroids .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes, including cell signaling and gene expression .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in anti-inflammatory and immunosuppressive therapies .
Industry: In the pharmaceutical industry, this compound is used as a reference standard in the development and quality control of steroid-based medications .
Comparison with Similar Compounds
5beta-Dihydrocortisol: The parent compound, which lacks the acetate group.
Cortisol: The naturally occurring glucocorticoid hormone.
Hydrocortisone Acetate: Another acetylated derivative of cortisol.
Uniqueness: 5beta-Dihydrocortisol 21-Acetate is unique due to its specific acetylation at the 21st position, which can influence its metabolic stability and biological activity compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14-,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCPGWRDUCWIIR-PMBJRREOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747643 | |
Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64313-94-6 | |
Record name | [2-[(5R,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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